Cyclodecanol
Overview
Description
Cyclodecanol is an organic compound with the molecular formula C₁₀H₂₀O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclodecane ring. This compound is known for its applications in various industrial and chemical processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclodecanol can be synthesized through the hydrogenation of cyclodecanone. This process involves the reduction of cyclodecanone using hydrogen gas in the presence of a suitable catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of cyclodecanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often platinum or palladium, to facilitate the reduction reaction. The reaction conditions are optimized to achieve high yields and purity of this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclodecanone.
Reduction: this compound can be reduced to cyclodecane by hydrogenation in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, platinum or palladium catalyst, elevated temperature and pressure.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclodecanone.
Reduction: Cyclodecane.
Substitution: Cyclodecyl chloride.
Scientific Research Applications
Cyclodecanol has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of cyclodecanol primarily involves its interaction with biological membranes and enzymes. The hydroxyl group in this compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, this compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of cyclodecanone .
Comparison with Similar Compounds
Cyclodecanol can be compared with other cyclic alcohols such as cyclohexanol and cyclododecanol:
Cyclohexanol: A six-membered ring alcohol, commonly used as a precursor in the production of nylon.
Cyclododecanol: A twelve-membered ring alcohol, used in the synthesis of fragrances and as a plasticizer.
Uniqueness of this compound: this compound’s ten-membered ring structure provides a balance between the reactivity and stability of the compound, making it suitable for various industrial and research applications. Its intermediate ring size allows for unique interactions with biological systems and chemical reagents .
Properties
IUPAC Name |
cyclodecanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRBMXFCEAHLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061737 | |
Record name | Cyclodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1502-05-2 | |
Record name | Cyclodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1502-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclodecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLODECANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclodecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLODECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG8P5THD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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